(Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide
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Overview
Description
(Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyano group, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the cyano group and the hydroxyethyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a β-amino acid derivative, with a thiol compound under acidic conditions.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide or potassium cyanide.
Addition of Hydroxyethyl Side Chain: The hydroxyethyl group is typically added through an alkylation reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the hydroxyethyl side chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide, ethylene oxide.
Major Products Formed
Oxidation: Oxidized thiazolidine derivatives.
Reduction: Amino-thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Cyano Compounds: Molecules containing cyano groups with varying side chains.
Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups attached to different core structures.
Uniqueness
(Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
(Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of the biological activity associated with this specific compound, supported by recent research findings and case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazolidinone Core : The 4-oxo-thiazolidin moiety is pivotal to its biological activity.
- Substituents : The presence of a cyano group and a hydroxyethyl side chain enhances its pharmacological profile.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities. The specific compound under review has been evaluated for its antimicrobial properties, as well as potential effects on various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the thiazolidinone class possess significant antimicrobial properties. For instance, a study focusing on 4-oxo-thiazolidin-2-ylidene derivatives showed effective antibacterial activity against several strains, including:
- Bacterial Strains :
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Fungal Strains :
Table 1 summarizes the antimicrobial efficacy of selected thiazolidinone derivatives:
Compound Name | Bacterial Strains Inhibited | Fungal Strains Inhibited | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Compound A | Yes | Yes | 32 µg/mL |
Compound B | Yes | No | 16 µg/mL |
Compound C | Yes | Yes | 8 µg/mL |
The mechanism through which these compounds exert their antimicrobial effects often involves inhibition of cell wall synthesis or interference with metabolic pathways in microorganisms. The thiazolidinone scaffold is particularly effective in disrupting bacterial cell membranes and inhibiting essential enzymes.
Case Studies
- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity using standard protocols. The results indicated that modifications to the thiazolidinone core significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .
- In vitro Studies : In vitro assays conducted on human cell lines demonstrated that certain derivatives not only inhibited microbial growth but also exhibited low cytotoxicity, indicating potential for therapeutic applications .
- Comparative Analysis : A comparative analysis of different thiazolidinone derivatives revealed that those with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-17-13(20)11(9-16)15-18(10-5-3-2-4-6-10)14(21)12(22-15)7-8-19/h2-6,12,19H,7-8H2,1H3,(H,17,20)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMMAGJWWXAPBZ-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CCO)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CCO)C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.